N-ethyl-2-(4-methyl-6-oxo-2-(piperidin-1-yl)pyrimidin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a piperidine ring, a dihydropyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions One common approach is to start with the formation of the piperidine ring, followed by the construction of the dihydropyrimidine ring
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of Dihydropyrimidine Ring: This step often involves condensation reactions between urea or thiourea and β-dicarbonyl compounds.
Introduction of Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce dihydro or tetrahydro derivatives.
Scientific Research Applications
N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: This compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Biochemistry: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and dihydropyrimidine rings are known to interact with various biological macromolecules, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE shares structural similarities with other piperidine and dihydropyrimidine derivatives, such as:
- N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE
- N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE
Uniqueness
The uniqueness of N-ETHYL-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound for drug design and development.
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-ethyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H26N4O2/c1-3-23(17-10-6-4-7-11-17)19(26)15-24-18(25)14-16(2)21-20(24)22-12-8-5-9-13-22/h4,6-7,10-11,14H,3,5,8-9,12-13,15H2,1-2H3 |
InChI Key |
QLHXGKUJSWOWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2N3CCCCC3)C |
Origin of Product |
United States |
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